1,8-Naphthyridine-3-carboxamide, N,N-dibutyl-2,4-dichloro-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine-3-carboxamide, N,N-dibutyl-2,4-dichloro- typically involves multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis. One common method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired compound in moderate to high yields (62-88%).
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions using eco-friendly and atom-economical approaches. The use of green chemistry principles, such as employing water as a solvent and using recyclable catalysts, is often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine-3-carboxamide, N,N-dibutyl-2,4-dichloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions include various substituted derivatives of 1,8-naphthyridine-3-carboxamide, which can exhibit different biological activities and properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,8-naphthyridine-3-carboxamide, N,N-dibutyl-2,4-dichloro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets mammalian topoisomerase II, an enzyme involved in DNA replication and repair.
Pathways Involved: By inhibiting topoisomerase II, the compound induces DNA damage and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine-3-carboxamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
1,4-Dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids: Known for their antibacterial properties and used in the development of fluoroquinolone antibiotics.
Uniqueness
1,8-Naphthyridine-3-carboxamide, N,N-dibutyl-2,4-dichloro- stands out due to its dual activity as an anticancer and anti-inflammatory agent. Its unique structural features allow for versatile chemical modifications, making it a valuable scaffold for drug development .
Properties
CAS No. |
156991-91-2 |
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Molecular Formula |
C17H21Cl2N3O |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
N,N-dibutyl-2,4-dichloro-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C17H21Cl2N3O/c1-3-5-10-22(11-6-4-2)17(23)13-14(18)12-8-7-9-20-16(12)21-15(13)19/h7-9H,3-6,10-11H2,1-2H3 |
InChI Key |
GLKAGNPSRJZYCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)Cl |
Origin of Product |
United States |
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